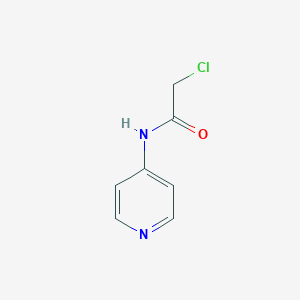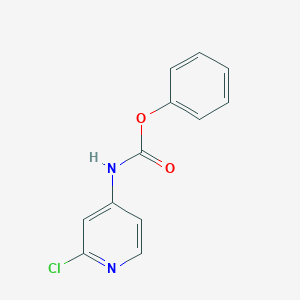
2-chloro-N-(pyridin-4-yl)acetamide
Descripción general
Descripción
“2-chloro-N-(pyridin-4-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.60 g/mol .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved using a multi-step protocol . The structures of all the compounds were characterized by NMR, FT-IR, and GCMS .Molecular Structure Analysis
The molecular structure of this compound has been determined using FT-IR and 1H-NMR techniques . The compound forms a non-planar six-membered ring in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the synthesis of complex heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.59 g/mol and a complexity of 134 . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Herbicide Antidotes and Synthesis Applications
A study by Dotsenko et al. (2019) demonstrated the synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, with some compounds showing potential as strong herbicide antidotes. These key structures were verified using X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).
Oxidation Reactivity Studies
Pailloux et al. (2007) explored synthetic routes to related compounds and examined their oxidation reactivity using various oxidants. This study characterized the products using spectroscopic methods and X-ray crystallography, contributing to our understanding of the chemical behavior of such compounds (Pailloux et al., 2007).
Synthesis of Novel Compounds
Palamarchuk et al. (2019) focused on the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. They utilized 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, derived from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, demonstrating its potential in synthesizing novel derivatives (Palamarchuk et al., 2019).
Metal Complex Synthesis
Al-jeboori et al. (2010) synthesized new tetradentate ligands, including a variant of 2-chloro-N-(pyridin-2-ylmethyl)acetamide, and studied their complexes with various metals. The study detailed the bonding modes and geometries of these complexes, contributing to inorganic chemistry and coordination chemistry research (Al-jeboori et al., 2010).
Exploration in Fused Heterocyclic Compounds
Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from compounds like 2-chloropyridine carboxylic acids. This work opened new avenues in the synthesis of functionalized triazole derivatives with biological applications (Karpina et al., 2019).
Copper(II) Complexes Study
Smolentsev (2017) explored copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands. The research provided insights into how steric hindrance affects the coordination number and geometry in such complexes, which is significant in the field of coordination chemistry (Smolentsev, 2017).
Mecanismo De Acción
Target of Action
It is suggested that it might have a role in inhibiting collagen prolyl-4-hydroxylase .
Biochemical Pathways
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may impact the collagen synthesis pathway.
Pharmacokinetics
It is suggested that it has high gi absorption and is bbb permeant .
Result of Action
It is suggested that it may act as a potent inhibitor of collagen prolyl-4-hydroxylase .
Action Environment
It is recommended to store the compound in a tightly closed container, in a cool and dry place .
Propiedades
IUPAC Name |
2-chloro-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDMLBUMBJRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402668 | |
| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80650-46-0 | |
| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)





![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)




